molecular formula C17H27NO B4960334 2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine

2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine

Cat. No. B4960334
M. Wt: 261.4 g/mol
InChI Key: KVBAQYHCSLBGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a chemical compound that has been widely studied for its applications in scientific research.

Mechanism of Action

2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, and inhibition of DAT leads to increased dopamine levels in the brain. This increase in dopamine levels has been shown to have various effects on behavior and physiology.
Biochemical and Physiological Effects:
2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 has been shown to increase locomotor activity, induce stereotypy, and produce conditioned place preference in animal models. These effects are thought to be due to the increase in dopamine levels in the brain. 2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 has also been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 is a useful tool compound for investigating the role of dopamine in various physiological and pathological processes. Its selectivity for the dopamine transporter makes it a valuable tool for studying the effects of dopamine reuptake inhibition. However, like all research compounds, 2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 has limitations. It is important to use appropriate controls and to interpret the results of experiments with caution.

Future Directions

2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 has been extensively studied, but there is still much to learn about its effects on behavior and physiology. Future research could investigate the effects of 2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 on other neurotransmitter systems, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of new and more selective dopamine transporter inhibitors could lead to a better understanding of the role of dopamine in the brain.

Synthesis Methods

2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 can be synthesized using several methods, including the reductive amination of 1-(4-methoxy-2,3-dimethylphenyl)-2-nitropropene with 2-ethylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using column chromatography.

Scientific Research Applications

2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 has been extensively studied for its applications in scientific research. It is commonly used as a tool compound to investigate the role of dopamine in various physiological and pathological processes. 2-ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine 12909 has been used in studies on drug addiction, Parkinson's disease, depression, and schizophrenia.

properties

IUPAC Name

2-ethyl-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-5-16-8-6-7-11-18(16)12-15-9-10-17(19-4)14(3)13(15)2/h9-10,16H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBAQYHCSLBGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.